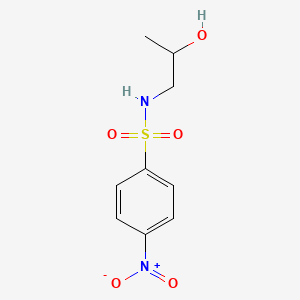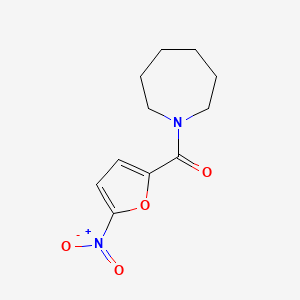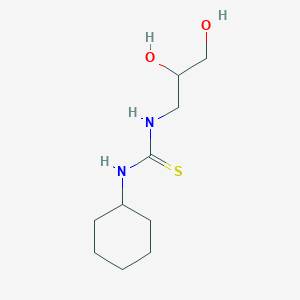
5-(dimethylsulfonio)-2,6-dioxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(dimethylsulfonio)-2,6-dioxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinolate, commonly known as DMTS, is a sulfur-containing compound that has been extensively studied for its potential applications in scientific research. DMTS is a derivative of pyrimidine and has been shown to possess several unique properties that make it a valuable tool for studying various biological processes.
Mechanism of Action
DMTS exerts its effects through the inhibition of various enzymes, including cholinesterase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to possess antioxidant properties and can scavenge free radicals. DMTS has been shown to possess anti-inflammatory properties as well, making it a potential therapeutic agent for various inflammatory disorders.
Biochemical and Physiological Effects
DMTS has been shown to possess several biochemical and physiological effects. It has been shown to possess neuroprotective properties, making it a potential therapeutic agent for various neurodegenerative disorders. DMTS has also been shown to possess anticancer properties and can induce apoptosis in cancer cells. Additionally, DMTS has been shown to possess antiviral properties and can inhibit the replication of various viruses.
Advantages and Limitations for Lab Experiments
DMTS has several advantages as a tool for scientific research. It is a highly stable compound and can be easily synthesized in high purity and yield. Additionally, DMTS possesses several unique properties that make it a valuable tool for studying various biological processes. However, DMTS also has some limitations. It can be toxic at high concentrations and can interfere with certain biological assays.
Future Directions
There are several future directions for the study of DMTS. One potential area of research is the development of DMTS-based fluorescent probes for imaging various biological processes. Another potential area of research is the development of DMTS-based enzyme inhibitors for the treatment of various diseases. Additionally, the study of DMTS as a potential therapeutic agent for various neurodegenerative disorders and cancer is an area of active research.
Synthesis Methods
DMTS can be synthesized through several methods, including the reaction of pyrimidine with dimethylsulfoxide and subsequent oxidation. Another method involves the reaction of pyrimidine with dimethylsulfide and hydrogen peroxide. Both methods yield DMTS in high purity and yield.
Scientific Research Applications
DMTS has been extensively studied for its potential applications in scientific research. It has been shown to possess several unique properties that make it a valuable tool for studying various biological processes. DMTS has been used as a precursor for the synthesis of various compounds, including fluorescent probes, enzyme inhibitors, and anticancer agents.
properties
IUPAC Name |
5-(dimethyl-λ4-sulfanylidene)-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-18(2)9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWLUMYOBKMJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylsulfonio)-2-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-4-olate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)


![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)

![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)

![diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)
amino]-2-propanol trihydrochloride](/img/structure/B5154585.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)